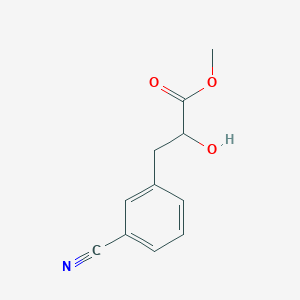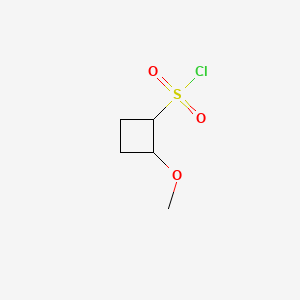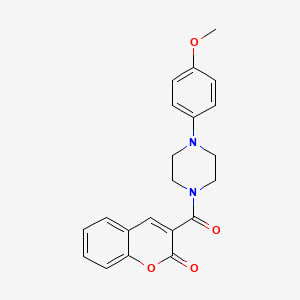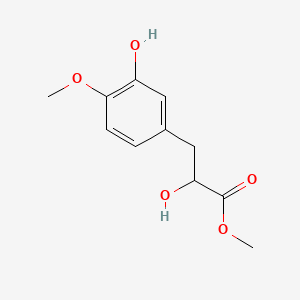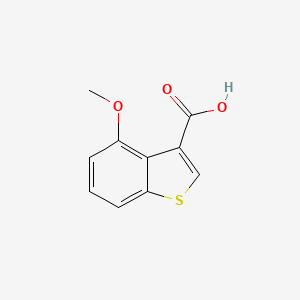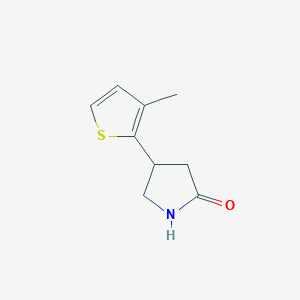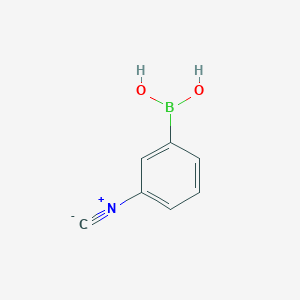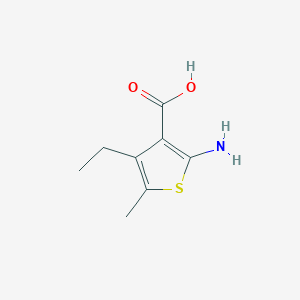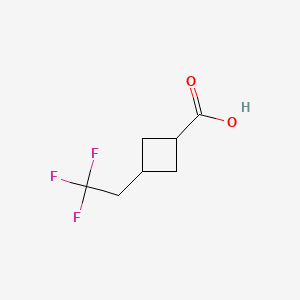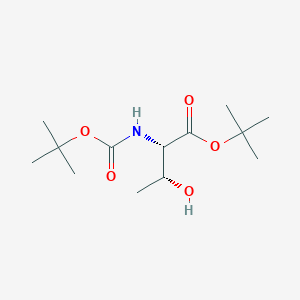
N-Boc-threonine-t-butylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-threonine-t-butylester is a derivative of the amino acid threonine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in peptide synthesis and organic chemistry as a protected form of threonine, allowing for selective reactions to occur without interference from the amino or carboxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Boc-threonine-t-butylester can be synthesized through a multi-step process:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected threonine.
Esterification of the Carboxyl Group: The carboxyl group of the Boc-protected threonine is esterified by reacting it with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-threonine-t-butylester undergoes several types of chemical reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents. The tert-butyl ester can be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: The hydroxyl group of threonine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, sodium hydroxide, potassium hydroxide.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Oxidation: Pyridinium chlorochromate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Deprotection: Threonine.
Substitution: Various substituted threonine derivatives.
Oxidation: Threonine aldehyde or ketone.
Reduction: Threonine methyl derivative.
Wissenschaftliche Forschungsanwendungen
N-Boc-threonine-t-butylester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: It is used in the development of novel materials with specific properties, such as hydrogels and polymers.
Wirkmechanismus
The mechanism of action of N-Boc-threonine-t-butylester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. This allows for selective reactions to occur at other functional groups without interference. The deprotection of the Boc group and tert-butyl ester can be achieved under specific conditions, revealing the free amino and carboxyl groups for further reactions.
Vergleich Mit ähnlichen Verbindungen
N-Boc-threonine-t-butylester can be compared with other protected amino acid derivatives:
N-Boc-alanine-t-butylester: Similar in structure but derived from alanine instead of threonine.
N-Boc-serine-t-butylester: Similar in structure but derived from serine, with a hydroxyl group on the side chain.
N-Boc-valine-t-butylester: Similar in structure but derived from valine, with a branched alkyl side chain.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a Boc-protected amino group, allowing for versatile reactions and applications in peptide synthesis and organic chemistry.
Eigenschaften
Molekularformel |
C13H25NO5 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
tert-butyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H25NO5/c1-8(15)9(10(16)18-12(2,3)4)14-11(17)19-13(5,6)7/h8-9,15H,1-7H3,(H,14,17)/t8-,9+/m1/s1 |
InChI-Schlüssel |
KALBFNCSAOSDPJ-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


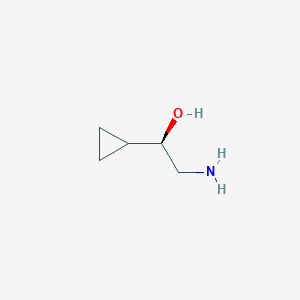
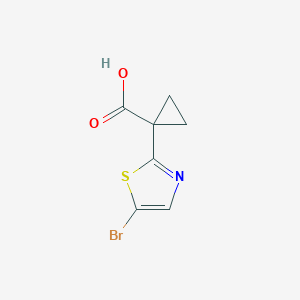

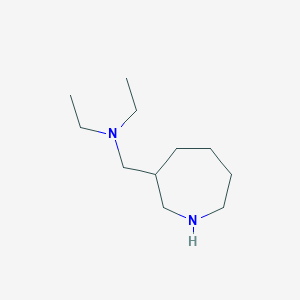
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
